12-hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Description
12-Hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a phosphorus-containing heterocyclic compound with a complex fused-ring architecture. Its molecular formula is C₃₇H₂₇O₄P, and it has a molecular weight of 566.6 g/mol . The compound features two naphthalen-1-yl substituents attached to the central indeno-dioxaphosphocine scaffold, with a hydroxy group and an oxide moiety at the 12-position. Its Canonical SMILES representation is: C1CC23CCC4=C2C(=C(C=C4)C5=CC=CC6=CC=CC=C65)OP(=O)(OC7=C(C=CC1=C37)C8=CC=CC9=CC=CC=C98)O .
The compound’s high hydrophobicity is reflected in its XLogP3 value of 9, comparable to structurally similar derivatives . Its InChIKey (UFZPMUOQEHOLDQ-UHFFFAOYSA-N) and CAS number (1297613-73-0) are critical identifiers for database searches and regulatory compliance .
Properties
Molecular Formula |
C37H27O4P |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
12-hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C37H27O4P/c38-42(39)40-33-18-17-30(28-13-5-9-23-7-1-3-11-26(23)28)31-20-22-37(35(31)33)21-19-25-15-16-32(36(41-42)34(25)37)29-14-6-10-24-8-2-4-12-27(24)29/h1-18H,19-22H2,(H,38,39) |
InChI Key |
MHXSPZDHNMZTEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CCC4=C(C=CC(=C42)OP(=O)(OC5=C(C=CC1=C35)C6=CC=CC7=CC=CC=C76)O)C8=CC=CC9=CC=CC=C98 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactions The process begins with the preparation of the naphthalene derivatives, followed by the formation of the tetrahydroindeno structureSpecific reagents and catalysts are used at each stage to ensure the desired product is obtained with high purity .
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would require optimization of the synthetic routes to improve yield and reduce costs. This could involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
12-hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the aromatic rings or the dioxaphosphocine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .
Scientific Research Applications
12-hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 12-hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is mediated by the compound’s unique structure, which allows it to fit into specific binding sites. The pathways involved depend on the specific application, with different targets in chemistry, biology, and medicine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituent groups, which significantly influence physical and chemical properties. Key examples include:
Notes:
- Naphthalenyl vs.
- Bulkier Substituents : Bis(4-(naphthalen-2-yl)phenyl) groups increase molecular weight by ~152 g/mol compared to the target compound, drastically elevating hydrophobicity and complicating storage .
Bioactivity and Structural Similarity
Computational studies suggest that structural similarity (e.g., via Tanimoto and Dice indexes ) correlates with bioactivity profiles . For example:
- The target compound’s naphthalenyl groups may promote π-π stacking with aromatic residues in protein targets, a feature absent in phenyl-substituted analogs .
- Hazard Profiles: All analogs with the indeno-dioxaphosphocine core share similar safety risks (e.g., H315: Skin irritation) due to shared reactive phosphorus-oxygen moieties .
Biological Activity
Molecular Formula
The molecular formula of compound 12-oxide is .
Structural Characteristics
The compound features a complex polycyclic structure that includes:
- A dioxaphosphocine ring
- Hydroxyl groups
- Multiple aromatic naphthalene moieties
These structural features contribute to its unique biological properties.
Antioxidant Activity
Research indicates that compound 12-oxide exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases.
Table 1: Antioxidant Activity of Compound 12-Oxide
| Concentration (µM) | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| 10 | 45 | 25 |
| 25 | 70 | 15 |
| 50 | 85 | 8 |
Cytotoxic Effects
In vitro studies have demonstrated that compound 12-oxide exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis.
Table 2: Cytotoxicity of Compound 12-Oxide on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| A549 (Lung) | 15 | Cell cycle arrest |
| HeLa (Cervical) | 20 | Mitochondrial dysfunction |
Antimicrobial Activity
Compound 12-oxide has also been evaluated for its antimicrobial properties. It shows promising activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity of Compound 12-Oxide
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 1: Antioxidant Efficacy in Animal Models
A study conducted on mice demonstrated that administration of compound 12-oxide significantly reduced markers of oxidative stress compared to control groups. The results suggested a protective effect against liver damage induced by toxins.
Case Study 2: Cancer Cell Line Studies
In a series of experiments with MCF-7 breast cancer cells, treatment with compound 12-oxide resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
